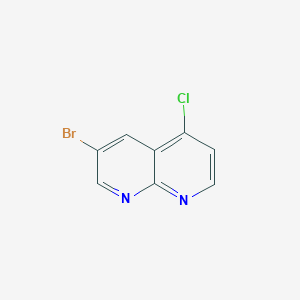
N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide
Übersicht
Beschreibung
N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide is an organic compound characterized by the presence of a bromopyridine moiety linked to an acetamide group through an ethoxy bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide can be achieved through a multi-step process:
Formation of 4-bromopyridine-2-ol: : The initial step involves the bromination of pyridine to yield 4-bromopyridine. This is followed by the hydroxylation of the bromopyridine to form 4-bromopyridine-2-ol.
Alkylation to form 4-(2-bromoethoxy)pyridine: : The 4-bromopyridine-2-ol is then alkylated using 2-bromoethanol under basic conditions, resulting in the formation of 4-(2-bromoethoxy)pyridine.
Acetamidation: : Finally, the 4-(2-bromoethoxy)pyridine is reacted with acetamide in the presence of a suitable base to produce this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more cost-effective reagents to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide can undergo various types of chemical reactions:
Substitution Reactions: : The bromine atom in the bromopyridine ring can be substituted by other nucleophiles, such as amines or thiols.
Reduction Reactions: : The compound can be reduced under catalytic hydrogenation conditions to remove the bromine atom, producing a pyridine derivative.
Oxidation Reactions: : Oxidative conditions can modify the acetamide group or the ethoxy bridge, leading to different oxidation products.
Common Reagents and Conditions
Nucleophiles for Substitution Reactions: : Reagents such as sodium thiolate or primary amines.
Catalysts for Reduction Reactions: : Palladium on carbon (Pd/C) under hydrogen gas (H₂).
Oxidants for Oxidation Reactions: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Substitution Reactions: : Result in various substituted pyridine derivatives.
Reduction Reactions: : Lead to de-brominated pyridine products.
Oxidation Reactions: : Yield oxidized forms of the acetamide or ethoxy components.
Wissenschaftliche Forschungsanwendungen
N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide is utilized in several fields:
Organic Synthesis: : As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: : Investigated for its potential use as a pharmacophore in the development of new therapeutic agents.
Materials Science: : Studied for its properties as a potential component in advanced materials, such as polymers and coordination compounds.
Wirkmechanismus
The mechanism by which N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide exerts its effects depends on the specific application:
Organic Reactions: : Acts as a versatile intermediate due to its reactive bromopyridine group and acetamide functionality.
Biological Systems: : May interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions, depending on the substituents attached to the pyridine ring.
Vergleich Mit ähnlichen Verbindungen
N-(2-((4-Bromopyridin-2-yl)oxy)ethyl)acetamide can be compared to other compounds with similar structures:
N-(2-((4-Chloropyridin-2-yl)oxy)ethyl)acetamide: : This compound has a chlorine atom instead of bromine, which could result in different reactivity and biological activity.
N-(2-((4-Fluoropyridin-2-yl)oxy)ethyl)acetamide: : The presence of fluorine might impact the compound's electronegativity and interaction with biological targets.
N-(2-(2-Pyridinyloxy)ethyl)acetamide: : Lacks a halogen substituent, potentially leading to reduced reactivity in substitution reactions.
Eigenschaften
IUPAC Name |
N-[2-(4-bromopyridin-2-yl)oxyethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-7(13)11-4-5-14-9-6-8(10)2-3-12-9/h2-3,6H,4-5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYOSWZDUWAOGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728617 | |
| Record name | N-{2-[(4-Bromopyridin-2-yl)oxy]ethyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001077-13-9 | |
| Record name | N-{2-[(4-Bromopyridin-2-yl)oxy]ethyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 4,5-dihydrobenzo[2,3]oxepino[4,5-d]thiazole-2-carboxylate](/img/structure/B1510033.png)


![Methyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B1510053.png)


![1,4-Bis(5-bromo-2-thienyl)-2,5-didodecylpyrrolo[3,4-c]pyrrole-3,6(2H,5H)-dione](/img/structure/B1510062.png)
